molecular formula C6H7N3O2 B1216926 2-Hydrazino-nicotinic acid CAS No. 462068-09-3

2-Hydrazino-nicotinic acid

Cat. No.: B1216926
CAS No.: 462068-09-3
M. Wt: 153.14 g/mol
InChI Key: IZCVLYJVVCABBV-UHFFFAOYSA-N
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Description

2-Hydrazino-nicotinic acid is a natural product found in Magnolia kobus with data available.

Scientific Research Applications

Receptor Identification and Lipid Regulation

2-Hydrazino-nicotinic acid, a derivative of nicotinic acid, plays a significant role in cardiovascular health. Notably, it has been instrumental in the identification of receptors related to nicotinic acid. Research has identified the G protein-coupled receptor HM74 as a low-affinity receptor for nicotinic acid, facilitating the discovery of superior drug molecules to treat dyslipidemia (Wise et al., 2003). Similarly, HM74A, identified in follow-up bioinformatics searches, acts as a high-affinity receptor for nicotinic acid and related compounds, highlighting its potential in developing new dyslipidemia treatments (Tunaru et al., 2003).

Cardiovascular Disease and Atherosclerosis

Nicotinic acid has been used to reduce the progression of atherosclerosis, with its receptor GPR109A expressed by immune cells playing a crucial role. This effect is independent of lipid-modifying actions, underscoring the potential for nicotinic acid derivatives in treating cardiovascular diseases (Lukasova et al., 2011).

Pharmacological Effects Beyond Lipid Regulation

Nicotinic acid exerts effects beyond lipid regulation, with potential implications for treating inflammatory diseases like multiple sclerosis or psoriasis. This broader pharmacological impact is partly mediated through its receptor on immune cells and effects on the vascular endothelium (Lukasova et al., 2011).

Radiopharmaceutical Applications

In the realm of radiopharmaceuticals, this compound derivatives have been synthesized for labeling biomolecules. This application in technetium-tricarbonyl technology demonstrates the compound's versatility, particularly in medical imaging and diagnostics (Baidoo et al., 2001).

Mechanism of Action

Target of Action

2-Hydrazino-nicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in the body’s metabolism, acting as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in various redox reactions in the body . Therefore, the primary targets of this compound are likely to be similar to those of niacin, which include enzymes involved in redox reactions .

Mode of Action

It is known that niacin can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue . As a derivative of niacin, this compound may share similar mechanisms of action.

Biochemical Pathways

This compound is likely to affect the same biochemical pathways as niacin. Niacin is involved in the metabolism of carbohydrates, fats, and proteins, and plays a key role in cellular respiration . It is also involved in the synthesis of fatty acids, cholesterol, and genetic material . In addition, niacin is a precursor of the coenzymes NAD and NADP, which are involved in many metabolic pathways .

Pharmacokinetics

It is known that niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The pharmacokinetics of this compound may be similar.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of niacin. Niacin has been shown to have lipid-lowering effects, reducing levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and increasing levels of high-density lipoprotein (HDL) cholesterol . It also has antioxidant, anti-inflammatory, and neuroprotective effects .

Safety and Hazards

While specific safety and hazard information for 2-Hydrazino-nicotinic acid is not available, it is generally advised to avoid inhalation of vapour or mist, contact with skin and eyes, and ingestion .

Future Directions

The application of nickel complexes of nicotinic acid hydrazide ligand as a potential gas-sensor and adsorbent material for H2S gas was examined . This suggests potential future directions in the development of gas-sensor and adsorbent materials .

Properties

IUPAC Name

2-hydrazinylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCVLYJVVCABBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding 2-Hydrazino-nicotinic acid in Melissa Officinalis?

A1: The research paper primarily focuses on the essential oil composition and antioxidant activity of Melissa Officinalis extracts []. While it identifies this compound as a major component of the ethanol extract (11.37%), the study does not delve into its specific properties or biological activities.

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